Cas no 2138178-26-2 (6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid)

6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid is a synthetic compound characterized by its brominated and dimethoxylated quinoline ring. This compound offers distinct advantages in organic synthesis due to its potent reactivity and specific substitution pattern. Its bromination and methoxy groups provide a versatile platform for further chemical modifications, enabling the development of a wide array of biologically active compounds.
6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid structure
2138178-26-2 structure
商品名:6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid
CAS番号:2138178-26-2
MF:C12H10BrNO4
メガワット:312.116102695465
CID:6188108
PubChem ID:165460385

6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-bromo-2,8-dimethoxyquinoline-3-carboxylic acid
    • EN300-734863
    • 2138178-26-2
    • 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid
    • インチ: 1S/C12H10BrNO4/c1-17-9-5-7(13)3-6-4-8(12(15)16)11(18-2)14-10(6)9/h3-5H,1-2H3,(H,15,16)
    • InChIKey: CMXVVMWOBOEQGC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C2C(C=1)=CC(C(=O)O)=C(N=2)OC)OC

計算された属性

  • せいみつぶんしりょう: 310.97932g/mol
  • どういたいしつりょう: 310.97932g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-734863-1.0g
6-bromo-2,8-dimethoxyquinoline-3-carboxylic acid
2138178-26-2
1g
$0.0 2023-06-06

6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid 関連文献

6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acidに関する追加情報

Introduction to 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid (CAS No. 2138178-26-2)

6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138178-26-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of bromine and methoxy substituents on the quinoline ring enhances its pharmacological potential, making it a valuable scaffold for designing novel therapeutic agents.

The structural features of 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid contribute to its unique chemical and biological properties. The bromine atom at the 6-position introduces electrophilic centers, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of complex organic molecules, including biaryl compounds that exhibit potent biological activities. The methoxy groups at the 2- and 8-positions enhance the lipophilicity of the molecule, improving its membrane permeability and bioavailability, which are critical factors in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives in addressing various therapeutic challenges. 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid has been explored as a key intermediate in the synthesis of molecules targeting infectious diseases, cancer, and neurological disorders. Its structural motif is reminiscent of several FDA-approved drugs, underscoring its relevance in drug discovery efforts.

In the realm of infectious disease research, quinoline derivatives have demonstrated efficacy against pathogens such as malaria and tuberculosis. The brominated and methoxylated quinolines are particularly interesting due to their ability to modulate enzyme targets within pathogenic organisms. For instance, studies have shown that derivatives of this compound can interfere with DNA replication and transcription in bacteria, offering a promising avenue for developing novel antibiotics.

The carboxylic acid moiety at the 3-position of 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid provides a versatile handle for further chemical modifications. This functionality can be used to form amides, esters, or other derivatives that may enhance binding affinity to biological targets. Such modifications are essential in optimizing lead compounds for clinical development.

Moreover, the compound's potential as an anticancer agent has not been overlooked. Quinoline derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. The bromine substituent can be leveraged to develop small-molecule inhibitors that disrupt signaling pathways critical for tumor growth. Preclinical studies have indicated that certain derivatives exhibit significant antitumor activity in vitro and in vivo.

Neurological disorders represent another area where 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid holds promise. Quinolines have been investigated for their potential to modulate neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility of this compound allows for the design of analogs with enhanced selectivity and reduced side effects.

The synthesis of 6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 2-aminoquinoline or 4-bromoquinoline, various functional groups can be introduced through sequential bromination, methylation, and carboxylation reactions. These synthetic routes are well-documented in the literature and provide access to a library of related compounds for further biological evaluation.

In conclusion,6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid (CAS No. 2138178-26-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for developing drugs targeting a wide range of diseases. As research continues to uncover new applications for quinoline derivatives,6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid is poised to play a crucial role in future therapeutics.

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